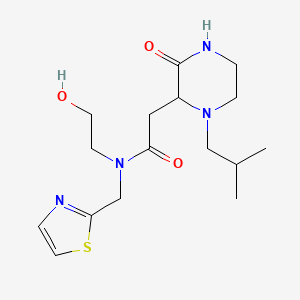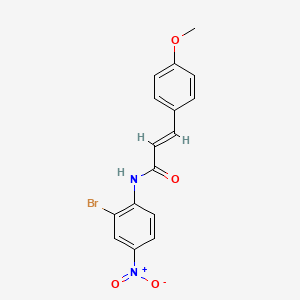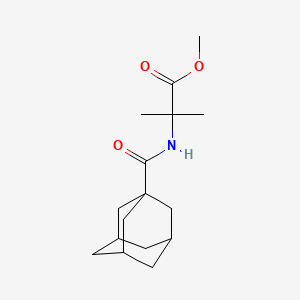![molecular formula C17H18ClN3O3S B5468676 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide](/img/structure/B5468676.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide, also known as CPSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPSB belongs to the class of prolinamide derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in various diseases. In cancer research, this compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell growth and division. In Alzheimer's disease research, this compound has been shown to inhibit the activity of gamma-secretase, which is responsible for the production of beta-amyloid. In inflammation research, this compound has been shown to inhibit the activity of NF-kB, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit cell growth and division, and reduce tumor size. In Alzheimer's disease research, this compound has been shown to reduce the production of beta-amyloid and improve cognitive function. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide in lab experiments include its high potency, specificity, and low toxicity. This compound has also shown good solubility in organic solvents, which makes it easy to use in various assays. The limitations of using this compound in lab experiments include its high cost, limited availability, and lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide research, including:
1. Further studies on the mechanism of action of this compound in various diseases.
2. Development of new derivatives of this compound with improved potency and specificity.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Studies on the potential use of this compound in combination with other drugs for synergistic effects.
5. Investigation of the potential use of this compound in other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide involves the reaction between 4-chlorobenzenesulfonyl chloride and N-(4-pyridinylmethyl)prolinamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the production of beta-amyloid, which is a key factor in the development of the disease. Inflammation research has also shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-3-5-15(6-4-14)25(23,24)21-11-1-2-16(21)17(22)20-12-13-7-9-19-10-8-13/h3-10,16H,1-2,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZFOSRCXGKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5468606.png)
![5-(4-fluorophenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B5468610.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5468619.png)



![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468684.png)
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5468688.png)
![1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)
![1-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5468697.png)